Ras抑制肽
描述
Ras inhibitory peptides are designed to interfere with the function of the Ras protein, which plays a crucial role in cell signaling pathways that control cell growth and differentiation. Mutations in Ras genes, particularly those affecting amino acids G12, G13, and Q61, are frequently associated with various cancers, making Ras a significant target for anticancer drug development .
Synthesis Analysis
The synthesis of Ras inhibitory peptides involves the creation of molecules that can mimic the structure and function of the natural substrates of enzymes like farnesyltransferase (FTase), which is responsible for the post-translational modification of Ras proteins. Benzodiazepine peptidomimetics have been synthesized to inhibit FTase by mimicking the tetrapeptide CAAX sequence recognized by the enzyme . Similarly, non-peptide mimetics have been designed to replace the CAAX sequence with biphenyl derivatives, resulting in potent FTase inhibitors .
Molecular Structure Analysis
The molecular structure of Ras inhibitory peptides is critical for their function. The crystal structure of a human K-Ras G12D mutant in complex with GDP and the cyclic inhibitory peptide KRpep-2d revealed that the peptide binds near the Switch II region of Ras, allosterically blocking protein-protein interactions with guanine nucleotide exchange factors . This discovery highlights the importance of the precise positioning of functional groups within the peptide to mimic the natural CAAX sequence effectively.
Chemical Reactions Analysis
Ras inhibitory peptides act by inhibiting the association of Ras with other proteins, such as Raf and RalGDS, which are essential for the activation of downstream signaling pathways. Peptides derived from the H-Ras effector region and the Ras binding domain of Raf-1 have been shown to inhibit the formation of the Ras-Raf complex . Additionally, peptides that lack the cysteine residue found in the natural substrate of FTase have been developed, demonstrating that it is possible to inhibit the enzyme without the need for a cysteine residue .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ras inhibitory peptides are tailored to enhance their stability and cellular uptake. For instance, the fusion of RasGRF1-derived peptides with the Tat protein transduction domain allows for their uptake into mammalian cells, where they can exert their inhibitory effects on Ras-dependent processes . The design of non-peptide mimetics also aims to create molecules that are not substrates for farnesylation, do not have peptidic features, and have no hydrolyzable bonds, thus enhancing their stability and potential as drug candidates .
科学研究应用
1. 癌症治疗
已经确定了Ras抑制肽,如KRpep-2d,对于癌症治疗具有潜在作用,特别是针对K-Ras(G12D)等Ras蛋白的特定突变。这些肽可以通过变构阻断蛋白质-蛋白质相互作用,为直接Ras抑制在癌症治疗中提供了一种有前途的策略(Sogabe et al., 2017)。
2. 心血管健康
来自大型藻类的肽已显示出抑制肾素活性。它们对抗高血压可能有益,通过积极影响肾素-血管紧张素系统(RAS),为心血管健康的功能性食品提供潜在应用(Fitzgerald et al., 2012)。
3. 肿瘤治疗药物开发
源自RasGRF1的肽表现出抑制Ras依赖性增殖和迁移的特性。这些发现支持它们作为开发Ras抑制抗癌剂的模型化合物(Sacco et al., 2012)。
4. 高血压管理
来自乳清、大豆和大米蛋白等食物来源的ACE抑制肽的研究强调了它们在高血压管理中的潜力。这些肽显示出对血浆和组织ACE的强烈抑制潜力,可能有助于预防与RAS相关的高血压(Michelke et al., 2017)。
5. COVID-19治疗
由于其ACE抑制活性,乳清来源的肽已被探讨在COVID-19大流行中的潜在治疗作用。它们对ACE和ACE2都表现出双重抑制作用,这可能代表了治疗COVID-19的一种新策略(Chamata et al., 2021)。
6. 血管扩张肽研究
像血管紧张素-(1-7)这样的肽在心血管药物疗法中的作用,特别是在调节血管和肾功能方面,正在研究中。这可能对开发针对RAS的新药物有影响(Schindler等,2007)。
7. 癌症治疗中的细胞内靶向
自行车环肽,如那些抑制K-Ras的肽,正在开发中,因其穿透细胞的特性和在癌症治疗中靶向细胞内蛋白的潜力(Trinh et al., 2015)。
8. 基于肽的GTP酶抑制
针对小GTP酶Ras超家族的肽正在探索用于治疗各种疾病。最近在肽修饰和传递方法方面的进展增加了使用这些生物制品用于细胞内靶标的兴趣(Hurd et al., 2020)。
9. 血管紧张素肽稳定性和分析见解
具有质量检测的纳米液相色谱法提供了一种量化Ang肽的方法,为了解RAS的状态并帮助诊断RAS异常或监测基于RAS抑制的治疗提供见解(Olkowicz et al., 2017)。
未来方向
The consensus at present is that the most fruitful direction for anti-RAS therapeutics in the near future is indirect targeting of RAS signaling via inhibiting its downstream effectors . This includes the RAF–MEK–ERK and PI3K–AKT–MTOR kinase cascades that have been shown to be critical for RAS driver functions in specific cancers .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEHBKGSNFLJSF-QMAXXTOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H91N19O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332156 | |
Record name | 1aze | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1170.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ras inhibitory peptide | |
CAS RN |
159088-48-9 | |
Record name | 1aze | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。